Crisugabalin

Neuropathic Pain α2δ Ligand Binding Affinity

Crisugabalin (HSK16149) is a novel, orally active, and highly selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). It is structurally a third-generation γ-aminobutyric acid (GABA) analog, distinguished by a rigid, cage-like tricyclic scaffold designed for enhanced binding specificity and improved pharmacokinetics.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 2209104-84-5
Cat. No. B12431374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisugabalin
CAS2209104-84-5
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1CC2C3CC1CC3C2(CC(=O)O)CN
InChIInChI=1S/C12H19NO2/c13-6-12(5-11(14)15)9-2-1-7-3-8(9)10(12)4-7/h7-10H,1-6,13H2,(H,14,15)/t7-,8-,9+,10-,12-/m0/s1
InChIKeyWCEFMBSFXJUREW-LIJGXYGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Crisugabalin (HSK16149) CAS 2209104-84-5: A Third-Generation α2δ Ligand for Neuropathic Pain Research


Crisugabalin (HSK16149) is a novel, orally active, and highly selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) [1]. It is structurally a third-generation γ-aminobutyric acid (GABA) analog, distinguished by a rigid, cage-like tricyclic scaffold designed for enhanced binding specificity and improved pharmacokinetics [2]. This compound has been approved in China for treating diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN), and is being developed as a potential refinement over earlier gabapentinoids like pregabalin and gabapentin [1][3].

Why Crisugabalin Cannot Be Substituted by Generic Pregabalin or Gabapentin in Critical Assays


While pregabalin and gabapentin are established α2δ ligands, their use as direct substitutes for Crisugabalin is scientifically unsound. Crisugabalin possesses a distinct tricyclic structure that confers substantially higher binding affinity (IC50 ~4 nM) compared to pregabalin (~92 nM) . This molecular difference translates into superior in vivo potency, longer duration of analgesic effect, a differentiated side-effect profile, and a unique pharmacokinetic behavior, especially in the context of renal function [1]. Relying on first- or second-generation analogs will not recapitulate the specific pharmacodynamic and pharmacokinetic characteristics of Crisugabalin, thereby compromising the validity and reproducibility of research focused on this novel agent.

Quantitative Differentiation of Crisugabalin (HSK16149) from Comparator α2δ Ligands


Crisugabalin Exhibits >20-Fold Higher Binding Affinity for α2δ Subunit than Pregabalin

In a competitive [3H]gabapentin binding assay, Crisugabalin demonstrated an IC50 of 3.96 nM for the α2δ subunit of voltage-gated calcium channels in rats . This represents a >20-fold increase in potency compared to pregabalin, which exhibits an IC50 of approximately 92 nM under comparable assay conditions .

Neuropathic Pain α2δ Ligand Binding Affinity

Crisugabalin Demonstrates 3-Fold Greater in Vivo Potency and 2-Fold Longer Duration of Action vs. Pregabalin

In rat models of neuropathic pain, the minimum effective dose (MED) of Crisugabalin (10 mg/kg) was three times more potent than that of pregabalin (30 mg/kg) in achieving similar analgesic efficacy . Furthermore, at a dose of 30 mg/kg, the analgesic effect of Crisugabalin persisted for up to 24 hours, whereas the effect of pregabalin at the same dose lasted only 12 hours in a streptozotocin-induced diabetic neuropathy model .

Pharmacodynamics In Vivo Efficacy Neuropathic Pain Model

Crisugabalin Shows a Differentiated Abuse Liability Profile with No Reinforcing Effects in Preclinical Models

A comprehensive preclinical assessment using five well-recognized animal models found that Crisugabalin showed no positive reinforcing effects in an intravenous self-administration paradigm in rats, did not display midazolam-like discriminative stimulus effects, and did not induce significant conditioned place preference (CPP) [1]. These findings contrast with the known abuse potential associated with other α2δ ligands like pregabalin and mirogabalin [1].

Abuse Potential Safety Pharmacology Behavioral Pharmacology

Efficacy in Pregabalin Non-Responders: Crisugabalin Reduces VAS Score by 14.4 vs. 7.1 for Pregabalin

In a Phase 2 trial specifically enrolling patients with diabetic peripheral neuropathic pain (DPNP) who had an inadequate response to pregabalin, Crisugabalin (40 mg/day) demonstrated superior efficacy [1]. At week 4, the least squares mean change from baseline in the Visual Analog Scale (VAS) pain score was -14.4 for Crisugabalin, compared to -7.1 for patients who remained on pregabalin (300 mg/day) [1]. This difference was statistically significant (P=0.0069) [1].

Clinical Trial Diabetic Peripheral Neuropathic Pain Treatment-Resistant

Predictable Pharmacokinetics with Clear Dose-Adjustment Guidance for Renal Impairment

A Phase I study in subjects with varying degrees of renal function established a clear relationship between renal impairment and Crisugabalin exposure [1]. Compared to subjects with normal renal function, plasma AUC0-inf increased by 14.63%, 119.57%, and 272.61% in subjects with mild, moderate, and severe renal impairment, respectively [1]. Based on this, a simple dosing guideline is provided: Crisugabalin dose should be decreased by approximately 50% for every 50% decline in glomerular filtration rate (GFR) [1].

Pharmacokinetics Renal Impairment Drug Metabolism

High-Impact Research Applications for Crisugabalin (HSK16149) Driven by Quantitative Evidence


Investigating High-Affinity α2δ Modulation in Chronic Pain Models

Researchers aiming to study the effects of highly potent α2δ-1 subunit modulation should utilize Crisugabalin. Its >20-fold higher binding affinity compared to pregabalin makes it the superior ligand for probing the specific downstream effects of strong α2δ-1 engagement on calcium channel trafficking, neurotransmitter release, and pain signaling pathways [3]. This is critical for elucidating the maximum therapeutic potential of this drug class.

Modeling Analgesia with Reduced Abuse Liability in Behavioral Pharmacology

For studies investigating analgesic mechanisms without the confounding variable of abuse potential, Crisugabalin is the essential choice. Its demonstrated lack of reinforcing effects, drug discrimination, and conditioned place preference in rodents [3] allows researchers to isolate and study α2δ-mediated pain relief in behavioral assays, a task made difficult by the inherent abuse liability of comparators like pregabalin.

Translational Research in Treatment-Resistant Neuropathic Pain

Studies focused on overcoming therapeutic failure to first-line gabapentinoids should incorporate Crisugabalin. The direct clinical evidence of its superior efficacy in patients with an inadequate response to pregabalin [3] positions Crisugabalin as a key compound for investigating mechanisms of resistance to this drug class and developing next-generation therapies for refractory DPNP.

Pharmacokinetic and Safety Studies in Renal Dysfunction

Preclinical research involving animal models of renal impairment can leverage the well-characterized pharmacokinetics of Crisugabalin [3]. The established relationship between GFR decline and drug exposure, along with the provided dose-adjustment guidelines, ensures accurate and safe dosing in these studies, facilitating reliable investigations into the interplay between kidney function and α2δ ligand therapy.

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